molecular formula C22H15Br2N3O6 B11542343 4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11542343
M. Wt: 577.2 g/mol
InChI Key: ICOCXPLWQMCNHH-BRJLIKDPSA-N
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Description

4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features a combination of bromine, nitro, phenoxy, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps:

    Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of 2-bromo-4-nitrophenol with chloroacetic acid to form 2-(2-bromo-4-nitrophenoxy)acetic acid. This intermediate is then converted to its acetamide derivative using ammonia or an amine.

    Condensation Reaction: The phenoxyacetamide intermediate undergoes a condensation reaction with 4-formylphenyl 3-bromobenzoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used for hydrolysis reactions.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Substitution of Bromine: Formation of hydroxyl or amino derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. The presence of multiple functional groups allows for the exploration of its activity against various biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is not well-documented. based on its structure, it is likely to interact with biological targets through multiple pathways:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating their activity.

    DNA Intercalation: The aromatic rings in the compound may allow it to intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE: Similar structure but with a different position of the bromine atom.

    4-[(E)-{[2-(2-CHLORO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE: Similar structure but with a chlorine atom instead of a bromine atom.

    4-[(E)-{[2-(2-BROMO-4-AMINOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE lies in its combination of bromine, nitro, phenoxy, and benzoate groups

Properties

Molecular Formula

C22H15Br2N3O6

Molecular Weight

577.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H15Br2N3O6/c23-16-3-1-2-15(10-16)22(29)33-18-7-4-14(5-8-18)12-25-26-21(28)13-32-20-9-6-17(27(30)31)11-19(20)24/h1-12H,13H2,(H,26,28)/b25-12+

InChI Key

ICOCXPLWQMCNHH-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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